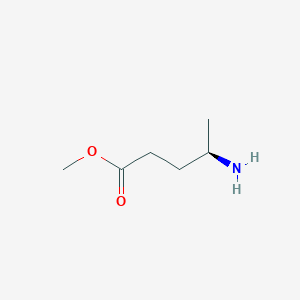

(R)-Methyl 4-aminopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl (4R)-4-aminopentanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

NHMQROWVIOFGNH-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)N |

Canonical SMILES |

CC(CCC(=O)OC)N |

Origin of Product |

United States |

Significance As a Chiral Building Block in Organic Synthesis

Chiral building blocks are foundational molecules in asymmetric synthesis, a field focused on creating specific stereoisomers of a target molecule. The single, defined stereocenter of (R)-Methyl 4-aminopentanoate makes it an important precursor in the synthesis of various complex organic structures. Its utility is rooted in its ability to introduce chirality into a target molecule, which is often a critical factor in determining the molecule's biological activity.

This compound is a derivative of (R)-4-aminopentanoic acid, a non-proteinogenic γ-amino acid. frontiersin.orgontosight.ai Such amino acids are valuable in the pharmaceutical industry and peptide chemistry for their ability to create peptidomimetics with enhanced stability and structural diversity in vivo. frontiersin.org Specifically, (R)-4-aminopentanoic acid is a key intermediate in the synthesis of novel pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.orgnih.gov It is also used in the creation of muscarinic M4 receptor agonists and physiologically active artificial peptides. frontiersin.orgnih.gov

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, and various strategies have been developed to produce chiral molecules like this compound. These methods often involve either the use of a "chiral pool," which are naturally occurring chiral molecules, or asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.govnih.gov

Key Synthetic Approaches to Chiral Amines and their Derivatives:

| Method | Description |

| Asymmetric Hydrogenation | Utilizes chiral metal catalysts to stereoselectively add hydrogen to a prochiral substrate. nih.gov |

| Asymmetric Epoxidation | Employs chiral catalysts, such as Jacobsen's catalyst, to create chiral epoxides which can be converted to other functional groups. researchgate.net |

| Enzymatic Resolution | Uses enzymes, like lipases, to selectively react with one enantiomer in a racemic mixture, allowing for their separation. nottingham.ac.uk |

| Biocatalytic Synthesis | Employs enzymes, such as transaminases or engineered glutamate (B1630785) dehydrogenases, to directly synthesize a chiral product from a prochiral starting material. nih.govnottingham.ac.uk |

One sustainable approach for synthesizing (R)-4-aminopentanoic acid involves the reductive amination of levulinic acid, a biomass-derived platform chemical. frontiersin.orgnih.gov This method can be catalyzed by an engineered glutamate dehydrogenase, offering high enantioselectivity and atom economy. frontiersin.orgnih.gov

Overview of Research Trajectories in Chiral Compound Synthesis

Chemo-Enzymatic and Biocatalytic Strategies

Reductive Amination using Engineered Dehydrogenases

Reductive amination catalyzed by engineered dehydrogenases represents a highly attractive approach for the synthesis of chiral amines. acs.org This method involves the direct conversion of a ketone to an amine using an amine dehydrogenase (AmDH) or a related engineered dehydrogenase, with the concomitant oxidation of a cofactor, typically NAD(P)H. acs.orgnih.gov The use of biomass-derived substrates, such as levulinic acid, makes this a particularly sustainable route. nih.govacs.org

A notable example of dehydrogenase engineering is the modification of glutamate (B1630785) dehydrogenase (GDH) for the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. nih.govnih.gov Wild-type GDH does not show significant activity towards levulinic acid. nih.gov However, through structure-guided protein engineering, researchers have successfully altered the substrate specificity of Escherichia coli GDH (EcGDH). nih.govnih.gov

By comparing crystal structures, key residues affecting substrate specificity, such as K116 and N348 in EcGDH, were identified. nih.govnih.gov Targeted mutagenesis of these sites led to the development of mutants with significantly enhanced activity towards levulinic acid. For instance, the double mutant EcGDHK116Q/N348M exhibited a 42-fold higher kcat/Km for levulinic acid compared to the initial hit, EcGDHK116C. nih.gov This engineered enzyme facilitated the conversion of levulinic acid to (R)-4-aminopentanoic acid with greater than 99% enantiomeric excess (ee). nih.govnih.gov

| Enzyme Variant | Key Mutations | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| EcGDHK116Q/N348M | K116Q, N348M | Levulinic Acid | (R)-4-aminopentanoic acid | >97 | >99 |

Beyond GDH, other amine dehydrogenases have been engineered to broaden their substrate scope to include non-natural substrates like levulinic acid. acs.orgablesci.com Natural amine dehydrogenases often show limited activity towards such compounds. acs.orgablesci.com Directed evolution, a powerful protein engineering technique, has been employed to enhance the catalytic efficiency of these enzymes. acs.org

For example, an amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (PmAmDH) was engineered through error-prone PCR and DNA shuffling. acs.org This resulted in the mutant PmAmDHI80T/P224S/E296G, which showed an 18-fold increase in catalytic efficiency for the reductive amination of levulinic acid to (S)-4-aminopentanoic acid compared to the wild-type enzyme. acs.orgablesci.com This demonstrates the potential to tailor amine dehydrogenases for the synthesis of specific chiral amines from readily available starting materials. acs.orgacs.org While this particular example yields the (S)-enantiomer, it highlights the power of the methodology to create catalysts for specific stereoisomers. The generation of amine dehydrogenases with expanded substrate ranges is a continuing area of research, with studies showing the potential to create enzymes with activity towards a variety of aliphatic and aromatic ketones. nih.govacs.org

A critical aspect of implementing dehydrogenase-catalyzed reactions on a larger scale is the regeneration of the expensive NAD(P)H cofactor. nih.govnih.gov To address this, dual-enzyme systems are commonly employed. nih.govacs.org In these systems, a second enzyme is used to regenerate the oxidized cofactor (NAD(P)+) back to its reduced form (NAD(P)H) by oxidizing a cheap, sacrificial co-substrate. nih.gov

Formate (B1220265) dehydrogenase (FDH) is frequently paired with amine dehydrogenases for this purpose. nih.govacs.orgrsc.org FDH catalyzes the oxidation of formate to carbon dioxide, which is an innocuous byproduct, while reducing NAD+ to NADH. nih.govrsc.org For example, the engineered EcGDHK116Q/N348M was successfully coupled with a formate dehydrogenase from Bacillus subtilis (BsFDH) to achieve over 97% conversion of 0.4 M levulinic acid to (R)-4-aminopentanoic acid in 11 hours. nih.govnih.govresearchgate.net Similarly, the engineered PmAmDH was coupled with an FDH for the synthesis of (S)-4-aminopentanoic acid, achieving over 97% conversion of 0.5 M levulinic acid. acs.orgacs.org Glucose dehydrogenase (GDH) is another common choice for cofactor regeneration, using glucose as the co-substrate. acs.org These dual-enzyme systems, which often utilize ammonium (B1175870) formate as both the amine source and the source of reducing equivalents, are highly atom-efficient and sustainable. nih.govrsc.org More complex multi-enzyme systems are also being developed to enhance cofactor recycling efficiency further. nih.govresearchgate.net

| Primary Enzyme | Cofactor Recycling Enzyme | Co-substrate | Product | Conversion (%) | Reference |

| EcGDHK116Q/N348M | Formate Dehydrogenase (BsFDH) | Formate | (R)-4-aminopentanoic acid | >97 | nih.gov |

| PmAmDHI80T/P224S/E296G | Formate Dehydrogenase | Formate | (S)-4-aminopentanoic acid | >97 | acs.org |

Transaminase-Mediated Amination

Transaminases, particularly ω-transaminases (ω-TAs), are another important class of enzymes for the production of chiral amines. oup.commdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. oup.com A key advantage of transaminases is that the cofactor is regenerated in situ during the catalytic cycle, eliminating the need for a separate cofactor regeneration system. oup.com

ω-Transaminases have been successfully applied to the synthesis of chiral amines from biomass-derived ketones. oup.comnih.gov The production of (S)-4-aminopentanoic acid from levulinic acid has been demonstrated using ω-TAs. nih.govfrontiersin.org However, a significant challenge in transaminase-catalyzed reactions is the often-unfavorable thermodynamic equilibrium. nih.gov

To overcome this, various strategies have been developed, such as using an excess of the amine donor or removing the ketone co-product to drive the reaction towards completion. nih.gov Isopropylamine (B41738) (IPA) is a cost-effective amine donor that generates acetone (B3395972) as a co-product, which can be easily removed. nih.gov Another approach involves using a dual-transaminase system. In one such system for the synthesis of (S)-4-aminopentanoic acid, one transaminase converts levulinic acid using (S)-α-methylbenzylamine as the amine donor. nih.govfrontiersin.org A second transaminase then recycles the acetophenone (B1666503) co-product back to the amine donor using IPA. nih.govfrontiersin.org While research has demonstrated the synthesis of the (S)-enantiomer of 4-aminopentanoic acid, the application of ω-transaminases for the synthesis of the (R)-enantiomer is also an active area of investigation, often requiring the screening and engineering of (R)-selective transaminases. nih.gov

Addressing Thermodynamic Equilibria Challenges in Transaminase Reactions

The application of ω-transaminases (ω-TAs) for the synthesis of chiral amines, including (R)-4-aminopentanoic acid, is often hindered by unfavorable thermodynamic equilibria. nih.govnih.gov These reactions are typically equilibrium-limited, which can prevent high conversion of the substrate to the desired amine product. nih.govfrontiersin.org To overcome this challenge, various strategies have been developed to shift the reaction equilibrium towards the product side.

One effective approach is the use of specific amino donors that, upon deamination, form a byproduct that is subsequently removed from the reaction system. For instance, the use of ortho-xylylenediamine as an amino donor leads to the formation of an isoindole byproduct that spontaneously polymerizes. This polymerization removes the byproduct from the equilibrium, driving the reaction to higher conversions. nih.gov This method is compatible with both (R)- and (S)-selective ω-TAs and is particularly beneficial for substrates with challenging equilibrium positions. nih.gov

Another strategy involves the in situ removal of the product. This can be achieved through crystallization or precipitation of the desired amine product, which effectively pulls the equilibrium towards product formation. researchgate.net For example, the use of carboxylic acids in the reaction medium can lead to the formation of amine salts that have lower solubility and crystallize out of the solution. researchgate.net Additionally, applying a light vacuum can be used to remove volatile byproducts, such as acetone when using isopropylamine as the amino donor, further shifting the equilibrium. researchgate.net

These strategies are crucial for the industrial application of transaminases in the synthesis of chiral amines, as they enable higher product yields and more efficient processes. nih.govrsc.org

Hybrid Nanoflower Systems for Enhanced Biocatalytic Processes

Hybrid nanoflowers (hNFs) have emerged as a novel and effective platform for enzyme immobilization, offering significant advantages for biocatalytic processes. capes.gov.brrsc.orgresearchgate.net These three-dimensional, flower-like nanostructures are synthesized through a self-assembly and biomimetic mineralization process, typically involving a bivalent metal ion (like Cu²⁺, Ca²⁺, or Mn²⁺) and phosphate. researchgate.net The resulting organic-inorganic hybrid structures provide a high surface area-to-volume ratio, which minimizes mass transfer limitations between the enzyme, substrate, and product. researchgate.net

Enzymes immobilized within these nanoflower structures often exhibit enhanced catalytic activity and stability compared to their free counterparts. researchgate.netacs.org For example, carbonic anhydrase immobilized in Ca-CA and Cu-CA hybrid nanoflowers showed a 286% and 149% enhancement in catalytic activity, respectively, compared to the free enzyme. acs.org This improvement is attributed to the protective environment provided by the inorganic component, which can preserve the enzyme's structure and prevent denaturation under harsh conditions. rsc.org

The synthesis of hybrid nanoflowers is an environmentally friendly process that occurs under mild conditions and does not produce toxic byproducts. researchgate.net The enhanced stability and reusability of enzymes immobilized in hNFs make them attractive for various applications, including the synthesis of medical intermediates and other valuable chemicals. rsc.orgresearchgate.net The key factors influencing the formation and properties of these enzyme-based nanoflowers have been studied to optimize their morphology and catalytic performance. rsc.org

The development of these advanced biocatalytic systems holds promise for more efficient and sustainable chemical synthesis. nih.gov

Sustainable Approaches Utilizing Biomass-Derived Feedstocks

Levulinic Acid as a Renewable Precursor in (R)-4-Aminopentanoic Acid Synthesis

Levulinic acid (LA), a platform chemical derivable from the degradation of cellulose (B213188) and other biomass sources, is a promising renewable precursor for the synthesis of (R)-4-aminopentanoic acid. nih.govfrontiersin.orgwikipedia.org The U.S. Department of Energy has identified levulinic acid as one of the top 12 potential platform chemicals from biorefineries. wikipedia.org The conversion of LA to (R)-4-aminopentanoic acid represents an attractive and sustainable reaction pathway. nih.govfrontiersin.org

While chemical methods for the reductive amination of LA to 4-aminopentanoic acid often suffer from a lack of stereoselectivity, enzymatic approaches offer a highly enantioselective and environmentally friendly alternative. nih.govfrontiersin.org Engineered enzymes, such as glutamate dehydrogenase (GDH) from Escherichia coli (EcGDH), have been successfully developed to catalyze the conversion of LA into (R)-4-aminopentanoic acid with high conversion rates and enantiomeric excess. nih.govfrontiersin.orgnih.gov

In one study, a mutant of EcGDH (EcGDHK116Q/N348M) was engineered to exhibit significantly higher activity towards LA. nih.govfrontiersin.org Coupled with a formate dehydrogenase for cofactor regeneration, this dual-enzyme system converted 0.4 M of LA to (R)-4-aminopentanoic acid with a conversion of over 97% and an enantiomeric excess greater than 99% in 11 hours. nih.govfrontiersin.orgnih.gov This biocatalytic system utilizes inexpensive ammonia (B1221849) as the amino donor and produces only inorganic carbonate as a byproduct, highlighting its high atom utilization and sustainability. nih.govfrontiersin.org

The use of biomass-derived levulinic acid as a starting material for the synthesis of high-value chiral amines like (R)-4-aminopentanoic acid is a significant step towards more sustainable pharmaceutical and chemical manufacturing. nih.govresearchgate.net

Green Chemistry Principles Applied to Aminopentanoate Synthesis

The synthesis of aminopentanoates is increasingly being guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. unibo.itnih.gov This involves the use of renewable feedstocks, the reduction of waste, and the use of catalysts that can be easily recovered and reused. derpharmachemica.comrsc.org

A key aspect of green chemistry in this context is the utilization of biomass-derived platform chemicals, such as levulinic acid, for the synthesis of (R)-4-aminopentanoic acid. nih.govfrontiersin.org This approach reduces the reliance on fossil fuels and contributes to a more circular economy. Enzymatic methods, in particular, align well with green chemistry principles as they are highly selective, operate under mild conditions (often in aqueous media), and can significantly reduce the generation of hazardous waste compared to traditional chemical methods. nih.govfrontiersin.orgnih.gov

The development of one-pot and cascade reactions is another important strategy in green synthesis. acs.orgnih.gov By combining multiple reaction steps into a single pot, it is possible to reduce the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. For example, the dual-enzyme system for the conversion of levulinic acid to (R)-4-aminopentanoic acid is a prime example of a green cascade reaction. nih.govfrontiersin.org

Furthermore, the use of heterogeneous catalysts, including immobilized enzymes like those in hybrid nanoflower systems, facilitates catalyst recovery and reuse, which is a core principle of green chemistry. researchgate.netderpharmachemica.com The continuous development and application of these green chemistry principles are essential for the future of sustainable amine synthesis. rsc.org

Conventional Organic Synthesis Approaches

Esterification Reactions for Methyl Ester Formation

The formation of methyl esters from carboxylic acids, such as 4-aminopentanoic acid, is a fundamental reaction in organic synthesis. One common and convenient method for the esterification of amino acids involves the use of methanol (B129727) in the presence of an acid catalyst. nih.gov

A widely used system for this transformation is methanol with trimethylchlorosilane (TMSCl). nih.gov This method is effective for a range of amino acids, including natural, aromatic, and other aliphatic amino acids, and typically provides the corresponding amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction is generally carried out at room temperature, offering mild conditions and operational simplicity. nih.gov

The general procedure involves adding trimethylchlorosilane to the amino acid, followed by the addition of methanol. nih.gov The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). nih.govrsc.org The product is then isolated by concentrating the reaction mixture on a rotary evaporator. nih.gov

Another classical approach for esterification is the use of a strong acid catalyst, such as sulfuric acid, in methanol. rsc.orggoogle.com The reaction typically involves refluxing the amino acid in methanol with the acid catalyst. google.com While effective, this method may require higher temperatures and can sometimes lead to lower yields compared to the TMSCl method. google.com

These esterification reactions are crucial for producing intermediates like this compound, which can then be used in further synthetic steps, such as in peptide synthesis or as chiral building blocks. nih.gov

Reduction of Nitro Compounds as a Synthetic Route

The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis. This method presents a plausible, albeit challenging, pathway to this compound, likely proceeding via a precursor such as Methyl 4-nitropentanoate. The core of this strategy involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂) without altering the rest of the molecule.

A variety of reducing agents and catalytic systems have been developed for this purpose, ranging from metal hydrides to catalytic hydrogenation. The choice of reagent is critical as it influences the chemoselectivity, especially when other reducible functional groups are present in the substrate. For instance, in a molecule like Methyl 4-nitropentanoate, the ester group could also be susceptible to reduction by aggressive hydrides.

The primary challenge in adapting this method for the synthesis of a specific enantiomer like this compound lies in the introduction of chirality. If the starting nitro compound is racemic, the reduction process must be enantioselective. This is typically achieved through asymmetric catalytic hydrogenation, where a chiral catalyst preferentially facilitates the formation of one enantiomer over the other. Alternatively, the chirality can be pre-installed in the nitro-containing substrate, which then requires a reduction method that does not racemize the existing stereocenter.

Commonly employed methods for the reduction of nitro groups include the use of dissolving metals, metal hydrides, and catalytic hydrogenation. In recent years, more sustainable and selective methods have been developed, utilizing reagents like tetrahydroxydiboron (B82485) or employing metal-based catalysts with reducing agents like formic acid. researchgate.net For example, a well-defined iron-based catalyst has been shown to effectively reduce nitroarenes to anilines using formic acid as the reducing agent under mild, base-free conditions. researchgate.net Similarly, cobalt-catalyzed reductions using methylhydrazine have demonstrated high chemoselectivity for the nitro group. researchgate.net

While direct examples for the asymmetric reduction of Methyl 4-nitropentanoate to this compound are not prevalent in the literature, the general principles of nitro reduction provide a solid foundation for such a synthetic approach. The key would be the development of a suitable chiral catalyst system that can effectively recognize the prochiral center and deliver hydrogen with high facial selectivity.

Table 1: Selected Reagents for the Reduction of Nitro Compounds

| Reagent/System | Description | Reference |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A common and efficient method for reducing nitro groups. The choice of catalyst, solvent, and pressure can be optimized for selectivity. | researchgate.net |

| Iron/Formic Acid | A system that utilizes an iron-based catalyst and formic acid as a reducing agent, notable for proceeding under mild, base-free conditions. | researchgate.net |

| Cobalt/Methylhydrazine | A chemoselective method for reducing nitroarenes to arylamines in excellent yields using a robust cobalt catalyst. | researchgate.net |

| Tetrahydroxydiboron | A metal-free approach that can be catalyzed by an organocatalyst like 4,4'-bipyridine, offering high chemoselectivity at room temperature. | researchgate.net |

| Sodium Borohydride (NaBH₄) with Catalysts | Often used in conjunction with catalysts like cobalt oxide nanocomposites to facilitate the reduction of nitroaromatics such as 4-nitrophenol. | mdpi.com |

Asymmetric Catalytic Hydrogenation for Diastereoselective Synthesis

Asymmetric catalytic hydrogenation is a powerful tool for the stereoselective synthesis of chiral molecules, including 4-aminopentanoic acid derivatives. This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one stereoisomer over others. In the context of synthesizing compounds like this compound, this method is often applied to a prochiral precursor, such as an unsaturated ester or a keto-ester.

A notable application of this methodology is the diastereoselective synthesis of an industrially relevant 4-aminopentanoic acid through the asymmetric catalytic hydrogenation of a precursor in a biphasic system. rwth-aachen.de This approach highlights the potential for developing scalable and efficient processes for these valuable chiral building blocks.

The synthesis of (R)-4-aminopentanoic acid from levulinic acid provides another important example, although it involves enzymatic reductive amination rather than purely chemical hydrogenation. nih.gov In this biocatalytic approach, an engineered glutamate dehydrogenase was used to convert levulinic acid to (R)-4-aminopentanoic acid with over 99% enantiomeric excess. nih.gov This enzymatic method serves as a benchmark for stereocontrol, as the corresponding chemical synthesis from levulinic acid often results in poor stereoselectivity. nih.gov

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. Ligands such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)) complexed with metals like ruthenium are well-known for their ability to induce high enantioselectivity in a variety of hydrogenation reactions. nih.gov The catalyst and substrate form a diastereomeric complex, and the steric and electronic properties of the ligand direct the hydrogenation to one face of the prochiral substrate, leading to the desired stereoisomer.

Table 2: Examples of Asymmetric Synthesis for 4-Aminopentanoic Acid and Related Compounds

| Precursor | Catalyst/Method | Product | Key Finding | Reference |

| Levulinic Acid | Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | (R)-4-aminopentanoic acid | Achieved >99% enantiomeric excess, demonstrating high stereoselectivity of the enzymatic approach. | nih.gov |

| α,β-unsaturated γ-amino ester | HCONH₄/Pd (H₂; MeOH, heating) | (R)-4-aminopentanoic acid | Resulted in 72% enantiomeric excess, indicating moderate success with this chemical method. | nih.gov |

| Nitrogen Heterocycles | Rhodium catalyst with a simple phosphine (B1218219) ligand | Cyclic amino acids | Stereoselectivity is achieved through a combination of coordination and hydrogen bonding, delivering hydrogen cis to a hydroxymethyl group. | nih.gov |

Challenges in Stereoselectivity with Chemical Synthesis Pathways

Achieving high stereoselectivity in the chemical synthesis of molecules with multiple stereocenters, such as certain derivatives of aminopentanoic acid, presents significant challenges. The formation of the desired stereoisomer in high purity requires precise control over the reaction conditions and the catalyst system.

One of the primary difficulties is the potential for the formation of multiple stereoisomers. For a molecule with n chiral centers, there are 2n possible stereoisomers. The goal of a stereoselective synthesis is to produce predominantly one of these isomers. However, small changes in the catalyst, solvent, temperature, or substrate can alter the stereochemical outcome.

The chemical synthesis of (R)-4-aminopentanoic acid from levulinic acid, for example, is known to suffer from poor stereoselectivity, often yielding a mixture of enantiomers. nih.gov This contrasts sharply with enzymatic methods that can produce the desired enantiomer with near-perfect selectivity. nih.gov This disparity underscores the difficulty that chemical catalysts face in mimicking the high degree of precision found in enzymes.

Furthermore, the development of effective chiral catalysts is not always straightforward. The mechanism of stereoselection in asymmetric catalysis can be complex and is the subject of ongoing research. nih.gov It has been shown that different catalytic mechanisms can sometimes lead to the same enantioselection, making the rational design of catalysts a formidable task. nih.gov

Control of stereochemistry can also depend on subtle, non-covalent interactions. For instance, in the directed hydrogenation of certain nitrogen heterocycles, the stereochemical outcome is the result of a combination of coordination of the catalyst to the substrate and hydrogen bonding. nih.gov Understanding and controlling these weak interactions is a significant challenge in the design of stereoselective chemical syntheses.

Table 3: Key Challenges in Stereoselective Synthesis

| Challenge | Description | Illustrative Example | Reference |

| Poor Stereoselectivity | Chemical methods often produce mixtures of stereoisomers, requiring difficult separations. | The chemical synthesis of (R)-4-aminopentanoic acid from levulinic acid yields poor enantiomeric excess. | nih.gov |

| Catalyst Design | The rational design of highly effective and selective chiral catalysts is complex and often relies on extensive screening. | The mechanism of stereoselection can be intricate, with different pathways sometimes yielding the same enantiomer. | nih.gov |

| Separation of Isomers | Even with good diastereoselectivity, chromatographic purification is often necessary to obtain a pure stereoisomer. | Asymmetric Michael additions to nitroalkenes can produce diastereomerically pure adducts, but only after purification. | nih.gov |

| Control of Non-Covalent Interactions | Subtle interactions like hydrogen bonding can play a crucial role in directing stereochemistry, making them difficult to predict and control. | Directed hydrogenation of certain heterocycles relies on a combination of coordination and hydrogen bonding for stereocontrol. | nih.gov |

Asymmetric Synthesis and Enantioselective Control in the Formation of Chiral Aminopentanoates

Strategies for Enantiopure Product Generation

The generation of enantiopure (R)-Methyl 4-aminopentanoate can be achieved through several strategic approaches, primarily categorized as asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to directly produce the desired enantiomer in excess, while chiral resolution involves the separation of a racemic mixture.

One prominent strategy in asymmetric synthesis is the use of a chiral pool , which utilizes readily available, enantiomerically pure natural products as starting materials. For instance, (R)-3-aminobutanoic acid can serve as a chiral precursor, which can be converted to the target amino alcohol through reduction, a process that has been explored with various reducing agents. frontiersin.org

Another powerful technique is the application of chiral auxiliaries . These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For example, an enantioselective conjugate addition of benzylamine (B48309) to (E)-but-2-enoate esters has been demonstrated using chiral alcohols like (S)-2-methyl-1-butanol or fenchyl alcohol as auxiliaries, achieving good stereoselectivities. frontiersin.org This method, however, requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. frontiersin.orgnumberanalytics.com

Asymmetric catalysis , where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is often the most efficient and desirable method. ethz.ch This can be further divided into chemical catalysis and biocatalysis.

Role of Chiral Catalysts and Biocatalysts in Stereocontrol

Both chemical and biological catalysts play a pivotal role in governing the stereochemical course of reactions to produce this compound.

Chiral catalysts in the form of metal complexes with chiral ligands have been extensively developed for asymmetric hydrogenation, a key reaction in the synthesis of chiral amines and their derivatives. For instance, Ruthenium(II) complexes with the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective for the asymmetric hydrogenation of various substrates, including enamides and α,β-unsaturated carboxylic acids. ethz.chharvard.edu The mechanism of Ru(II)/BINAP-catalyzed hydrogenation differs from that of Rhodium(I)-based catalysts and often provides the opposite enantiomer. ethz.chnih.gov The choice of solvent and reaction conditions can also significantly influence the stereoselectivity of these reactions. harvard.edu

Biocatalysts , particularly enzymes, offer remarkable stereoselectivity and operate under mild, environmentally benign conditions. A notable example is the synthesis of (R)-4-aminopentanoic acid, the carboxylic acid precursor to this compound, from levulinic acid. Engineered glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli has been successfully employed for the reductive amination of levulinic acid. frontiersin.orgnih.gov Through site-directed mutagenesis, a mutant enzyme, EcGDHK116Q/N348M, was developed. nih.gov Coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, this biocatalyst converted levulinic acid to (R)-4-aminopentanoic acid with a high conversion rate and excellent enantiomeric excess. nih.gov

(R)-selective amine transaminases are another class of enzymes capable of producing (R)-4-aminopentanoic acid with high optical purity. frontiersin.orgnih.gov However, these reactions often require an amine donor and strategies to overcome unfavorable thermodynamic equilibria. frontiersin.orgnih.gov

Below is a data table summarizing the biocatalytic synthesis of (R)-4-aminopentanoic acid.

| Biocatalyst System | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Engineered E. coli Glutamate Dehydrogenase (EcGDHK116Q/N348M) with Formate Dehydrogenase | Levulinic Acid | (R)-4-aminopentanoic acid | >97% | >99% | nih.gov |

| (R)-selective amine transaminase | Levulinic Acid | (R)-4-aminopentanoic acid | - | >99% | frontiersin.orgnih.gov |

Methodologies for Stereochemical Purity Assessment and Enantiomeric Excess Determination

The accurate determination of stereochemical purity and enantiomeric excess (ee) is crucial to validate the success of an asymmetric synthesis. Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for separating and quantifying enantiomers. Alternatively, derivatization of the enantiomeric mixture with a chiral derivatizing agent can produce diastereomers, which can then be separated and quantified using standard, achiral HPLC columns. For the analysis of (R)-4-aminopentanoic acid, a method involving derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) followed by HPLC analysis has been reported. nih.gov

Gas Chromatography (GC) , particularly comprehensive two-dimensional gas chromatography (GC×GC), is another powerful technique for enantioseparation. nih.gov Similar to HPLC, this often involves derivatization of the amino acid into a more volatile form, such as N-trifluoroacetyl-O-methyl esters, which can then be separated on a chiral GC column. nih.gov

Mass Spectrometry (MS) can also be used to determine enantiomeric excess. ucdavis.edu One method involves forming protonated complexes of the amino acid with a chiral selector, such as β-cyclodextrin, in the gas phase. The rates of guest exchange reactions with an achiral amine can then be measured, as they will differ for the two enantiomers. ucdavis.edu

Circular Dichroism (CD) spectroscopy offers a rapid method for determining enantiomeric excess by measuring the differential absorption of left and right circularly polarized light. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. nih.gov

The table below summarizes some of the analytical methods used for determining the enantiomeric excess of chiral amino acids and their derivatives.

| Analytical Technique | Principle | Application Example | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives. | Analysis of FDAA-derivatized (R)-4-aminopentanoic acid. | nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Separation of volatile, derivatized enantiomers on a chiral column with high resolution. | Quantification of N-trifluoroacetyl-O-methyl ester derivatives of amino acids. | nih.gov |

| Mass Spectrometry (MS) | Differentiation of enantiomers based on the kinetics of gas-phase ion/molecule reactions with a chiral selector. | Analysis of amino acid complexes with β-cyclodextrin. | ucdavis.edu |

| Circular Dichroism (CD) Spectroscopy | Measurement of the differential absorption of circularly polarized light by chiral molecules. | Rapid determination of ee for chiral carboxylic acids using a host-guest system. | nih.gov |

Derivatives and Analogs of R Methyl 4 Aminopentanoate

Synthesis of Substituted Aminopentanoic Acid Derivatives

The chemical reactivity of (R)-Methyl 4-aminopentanoate is centered around its two primary functional groups: the amino group and the ester group. These sites allow for a variety of modifications, such as N-acylation and N-alkylation, to produce a library of substituted aminopentanoic acid derivatives.

N-Acylation: The primary amine of this compound can be readily acylated using various acylating agents like acid chlorides or anhydrides. niscpr.res.inresearchgate.net This reaction forms an amide bond and is one of the most fundamental transformations in peptide chemistry and drug synthesis. researchgate.net For instance, reacting this compound with an acid chloride (R'-COCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acyl derivative. This approach is highly efficient for creating a diverse set of amides, which are prevalent in biologically active molecules. google.com

N-Alkylation: The synthesis of N-alkylated amino acids is crucial for developing peptidomimetics with improved properties like increased metabolic stability and membrane permeability. monash.edu The amino group of this compound can be alkylated through several methods. One common approach is reductive amination, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Another widely used method involves the direct alkylation of an N-protected amino acid using an alkyl halide, often with a strong base like sodium hydride to deprotonate the nitrogen atom first. monash.edu These methods allow for the introduction of various alkyl groups onto the nitrogen atom, further expanding the molecular diversity of derivatives. researchgate.netnih.gov

The table below summarizes common synthetic derivatizations of this compound.

| Reaction Type | Reagents | Product Type | Significance |

| N-Acylation | Acid Chloride (R'-COCl), Base (e.g., Pyridine) | N-Acyl-(R)-methyl 4-aminopentanoate | Forms stable amide bonds, fundamental in peptide synthesis. researchgate.netgoogle.com |

| N-Alkylation | Alkyl Halide (R'-X), Base (e.g., NaH) | N-Alkyl-(R)-methyl 4-aminopentanoate | Increases lipophilicity and bioavailability of peptides. monash.edu |

| Reductive Amination | Aldehyde/Ketone (R'R''C=O), Reducing Agent (e.g., NaBH₄) | N-Alkyl-(R)-methyl 4-aminopentanoate | A mild and efficient method for N-alkylation. researchgate.net |

| Ester Hydrolysis | Aqueous Acid or Base (e.g., HCl, NaOH) | (R)-4-Aminopentanoic Acid | Prepares the free carboxylic acid for further coupling reactions. |

Formation of γ-Amino Acid Scaffolds in Molecular Design

In the field of medicinal chemistry and drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound is a valuable γ-amino acid scaffold due to its specific stereochemistry and the four-carbon spacing between its amino and carboxyl groups. nih.govfrontiersin.org

The incorporation of γ-amino acid scaffolds into peptide structures is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.govfrontiersin.org The extended backbone resulting from the γ-amino acid unit can increase the stability of the resulting molecule against enzymatic degradation by proteases in the body. nih.gov This increased stability often leads to a longer duration of action for peptide-based drugs.

Furthermore, the unique conformational preferences of γ-amino acids introduce different folding patterns compared to natural α-amino acids, allowing for the creation of novel three-dimensional structures. This structural diversity is critical for exploring new interactions with biological targets, such as receptors and enzymes. nih.gov (R)-4-aminopentanoic acid, in particular, is an important intermediate for synthesizing analogs of neuropeptides and other bioactive molecules, including treatments for neurodegenerative diseases. nih.govfrontiersin.org Its structure is also related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, making its derivatives of interest for neurological research. nih.govwikipedia.org

Conversion to Pyrrolidinone Derivatives

Gamma-amino acids and their esters, including this compound, can undergo an intramolecular cyclization reaction to form a five-membered lactam (a cyclic amide). This specific type of lactam is known as a pyrrolidinone. In the case of (R)-4-aminopentanoic acid, this reaction yields (R)-5-methyl-2-pyrrolidinone. nih.gov

The reaction, known as lactamization, typically occurs upon heating, often with acid or base catalysis. The process involves the nucleophilic attack of the amino group on the carbonyl carbon of the ester or carboxylic acid. For this compound, the reaction proceeds with the elimination of methanol (B129727). If the free acid, (R)-4-aminopentanoic acid, is used, a molecule of water is eliminated. This transformation is an efficient way to create a rigid, cyclic scaffold from a flexible, linear precursor.

The synthesis of N-methyl-2-pyrrolidone (NMP), a common industrial solvent, often starts from γ-butyrolactone, highlighting the industrial relevance of this type of cyclization. chemicalbook.com The synthesis of substituted pyrrolidinones is of significant interest in medicinal chemistry, as the pyrrolidinone ring is a core structure in many pharmacologically active compounds.

Reaction Scheme: Cyclization to (R)-5-methyl-2-pyrrolidinone this compound → (R)-5-methyl-2-pyrrolidinone + Methanol

This conversion is a key step in transforming the linear amino acid scaffold into a heterocyclic system, opening up different avenues for further chemical modification and drug design.

Design and Synthesis of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids found in nature. nih.govyoutube.com They are powerful tools in protein engineering and drug discovery, allowing for the creation of molecules with novel functions and enhanced therapeutic properties. nih.gov this compound is a valuable starting material for the synthesis of specific classes of UAAs and peptidomimetics. nih.govfrontiersin.org

The incorporation of γ-amino acids like (R)-4-aminopentanoic acid into a peptide chain creates a "backbone-extended" peptidomimetic. rsc.org This modification alters the spacing of the side chains and changes the hydrogen-bonding pattern of the peptide backbone, which can lead to:

Enhanced Stability: Resistance to cleavage by proteases. nih.gov

Novel Conformations: The ability to form unique secondary structures, such as helices and turns, that are not accessible to natural peptides.

Improved Pharmacokinetics: Better absorption, distribution, metabolism, and excretion (ADME) profiles.

The synthesis of these peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) techniques, where protected forms of the amino acid, such as Fmoc-(S)-4-aminopentanoic acid, are used as building blocks. chemimpex.com By strategically replacing natural α-amino acids with a γ-amino acid like this, chemists can fine-tune the biological activity and therapeutic potential of a peptide. rsc.org This approach allows for the rational design of new drugs with improved potency and selectivity for their biological targets. nih.govrsc.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of (R)-Methyl 4-aminopentanoate. It is widely employed for both monitoring the progress of its synthesis and for the final analysis of the product. frontiersin.org In the context of producing (R)-4-aminopentanoic acid from levulinic acid, a precursor to the methyl ester, HPLC is used to determine the conversion of the starting material. frontiersin.org

For instance, the conversion of levulinic acid can be quantified using an Aminex HPX-87H column. frontiersin.org A typical method would involve a mobile phase of 5 mM H₂SO₄ running at a flow rate of 0.6 ml/min with the column temperature maintained at 30°C. frontiersin.org This allows for the separation and quantification of the remaining starting material, providing a clear indication of reaction progress.

Furthermore, HPLC is crucial for analyzing the final amino acid product after derivatization. frontiersin.org This analytical technique is not only applicable to the acid form but can be adapted for the analysis of the methyl ester as well, often with adjustments to the mobile phase and column type to suit the different polarity of the ester. The versatility of HPLC makes it a cornerstone in the analytical workflow for this compound. rsc.orgsielc.com

Table 1: HPLC Conditions for Reaction Monitoring

| Parameter | Value |

| Column | Aminex HPX-87H (300 × 7.8 mm) |

| Mobile Phase | 5 mM H₂SO₄ |

| Flow Rate | 0.6 ml/min |

| Column Temperature | 30°C |

| Detection | UV/Vis |

Data sourced from Cai et al. (2020) as cited in a 2022 Frontiers article. frontiersin.org

Derivatization Techniques for Chiral Purity Analysis (e.g., FDAA)

Ensuring the enantiomeric purity of this compound is paramount, and this is often achieved through derivatization followed by chromatographic separation. A widely used chiral derivatizing agent is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, more commonly known as Marfey's reagent or FDAA. frontiersin.orgnih.gov This technique is a form of indirect enantioseparation, where the enantiomers of the analyte are reacted with a chiral reagent to form diastereomers. These diastereomers can then be separated on a non-chiral stationary phase. nih.gov

The derivatization of amino acids and their esters with FDAA is a well-established method. frontiersin.orgnih.gov For the analysis of (R)-4-aminopentanoic acid, the sample is mixed with a solution of FDAA in acetone (B3395972) and a base, such as sodium bicarbonate, and then heated. frontiersin.org This reaction results in the formation of diastereomers that can be readily analyzed by reversed-phase HPLC. frontiersin.orgnih.gov For example, after derivatization, the products can be analyzed on a Develosil ODS-UG-5 column. frontiersin.org

While FDAA is known for its high enantioselectivity, other derivatizing agents are also available for chiral amines and amino esters. nih.govyakhak.org These include reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which can enhance detection sensitivity. yakhak.org The choice of derivatizing agent depends on factors such as the nature of the analyte, the desired sensitivity, and the chromatographic system available. nih.govnih.gov

Table 2: FDAA Derivatization Protocol for Amino Acids

| Step | Procedure |

| 1 | Mix 10 μL of the amino acid sample with 8 μL of 1 M NaHCO₃. |

| 2 | Add 40 μL of a 1% (w/v) FDAA solution in acetone. |

| 3 | Heat the mixture at 40°C for 1 hour. |

| 4 | Analyze the resulting diastereomers by HPLC. |

Data sourced from a 2022 Frontiers article. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of key functional groups and the connectivity of atoms. rsc.org

The ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the protons on the carbon chain, and the amine proton. The chemical shifts and coupling patterns of these signals provide a fingerprint of the molecule. For instance, the methyl ester protons would typically appear as a singlet, while the protons on the chiral center and adjacent carbons would exhibit more complex splitting patterns due to spin-spin coupling.

Table 3: Expected NMR Resonances for this compound (Illustrative)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -OCH₃ (Ester) | ~3.7 |

| CH -NH₂ | ~3.0 - 3.5 | |

| -CH₂ - | ~1.5 - 2.5 | |

| -CH₃ (Alkyl) | ~1.2 | |

| -NH₂ | Variable | |

| ¹³C | C =O (Ester) | ~170 - 175 |

| -OC H₃ (Ester) | ~50 - 55 | |

| C -NH₂ | ~45 - 55 | |

| -C H₂- | ~20 - 40 | |

| -C H₃ (Alkyl) | ~15 - 25 |

Note: These are estimated values based on general principles of NMR spectroscopy and data for analogous compounds.

Fourier Transform Infrared (FTIR) Spectroscopy in Biocatalyst and Reaction System Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the components of the reaction system used to synthesize this compound, particularly when biocatalysts such as immobilized enzymes are employed. units.itresearchgate.net FTIR can be used to confirm the successful immobilization of an enzyme onto a support material by identifying the characteristic amide I and II bands of the protein. researchgate.net Changes in the position and intensity of these bands can also provide insights into conformational changes of the enzyme upon immobilization. units.itresearchgate.net

In the context of the reaction itself, FTIR can monitor the conversion of functional groups. mdpi.com For example, in the synthesis of esters, the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch can be tracked. mdpi.com In the case of reductive amination to produce the amino acid precursor, FTIR could potentially monitor the conversion of a ketone to an amine.

FTIR is a versatile technique that provides qualitative and sometimes semi-quantitative information about the chemical composition of a sample. semanticscholar.orgmdpi.comresearchgate.netnih.gov It is particularly useful for analyzing solid samples, such as immobilized biocatalysts, and can be used to assess the stability and integrity of the catalytic system over time. researchgate.netresearchgate.net

Table 4: Key FTIR Absorption Bands for Reaction Monitoring and Biocatalyst Characterization

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| ~3400 | O-H (Carboxylic Acid) | Disappearance indicates ester formation. |

| ~3300 | N-H (Amine) | Appearance indicates amine formation. |

| ~2950 | C-H (Alkyl) | Present in starting materials and product. |

| ~1740 | C=O (Ester) | Appearance indicates product formation. |

| ~1710 | C=O (Carboxylic Acid) | Disappearance indicates ester formation. |

| ~1650 | Amide I (Enzyme) | Confirms enzyme presence on support. |

| ~1540 | Amide II (Enzyme) | Confirms enzyme presence on support. |

Note: These are general ranges and the exact positions can vary. researchgate.netmdpi.com

Computational Chemistry and Theoretical Studies on R Methyl 4 Aminopentanoate Systems

Molecular Docking for Enzyme-Substrate Interactions and Stereoconfiguration Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as an enzyme. This technique is instrumental in understanding the binding modes of substrates like (R)-Methyl 4-aminopentanoate within the active site of an enzyme, which is crucial for predicting and explaining stereoselectivity.

In a notable study focused on the synthesis of the closely related (R)-4-aminopentanoic acid from levulinic acid, molecular docking was employed to elucidate the stereoconfiguration of the product catalyzed by an engineered glutamate (B1630785) dehydrogenase (EcGDH). By comparing the crystal structure of the wild-type enzyme with that of engineered mutants, researchers identified key residues that influence substrate specificity. Docking simulations of the substrate within the active site of the most effective mutant, EcGDHK116Q/N348M, revealed the precise orientation that leads to the formation of the (R)-enantiomer with high enantiomeric excess (>99%). This computational analysis was critical in explaining the observed stereoselectivity of the enzymatic reductive amination. nih.gov

The insights gained from such docking studies are invaluable for the rational design of enzymes with improved activity and selectivity towards specific substrates like this compound. While specific docking data for this compound with lipases or other relevant enzymes is not extensively published, the principles derived from studies on analogous compounds provide a strong framework for future computational investigations.

Mechanistic Investigations of Catalytic Reactions via Computational Methods

Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are pivotal in unraveling the intricate mechanisms of enzyme-catalyzed reactions. These methods allow for a detailed examination of the transition states and intermediates that are often too transient to be observed experimentally.

For instance, the mechanism of transaminases, a class of enzymes capable of producing chiral amines, has been extensively studied using computational approaches. researchgate.netfrontiersin.orgnih.govnih.gov These studies detail the "ping-pong" bi-bi reaction mechanism, which involves two half-reactions. In the first, the amino group from a donor is transferred to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, forming pyridoxamine-5'-phosphate (PMP). In the second half-reaction, the amino group is transferred from PMP to a ketone or aldehyde acceptor, regenerating the PLP cofactor and releasing the aminated product. frontiersin.orgnih.gov QM/MM simulations can model the electronic rearrangements during these steps, including the formation of Schiff base intermediates and the critical proton transfer events that determine the reaction's progress and stereochemical outcome.

Similarly, the lipase-catalyzed aminolysis of esters has been investigated using molecular dynamics (MD) and QM/MM studies. A recent study on a lipase (B570770) from Rhizorhabdus dicambivorans elucidated its preference for aromatic over aliphatic amines. The computational analysis revealed that aromatic amines adopt a more suitable orientation within the active site, leading to shorter catalytic distances and a lower reaction barrier for the aminolysis reaction. Although this study did not specifically involve this compound, the methodology provides a clear blueprint for investigating the mechanism of its synthesis or transformation by lipases.

Table 1: Illustrative QM/MM Calculation Results for Lipase-Catalyzed Aminolysis

| Parameter | Aromatic Amine | Aliphatic Amine |

| Orientation in Active Site | More Favorable | Less Favorable |

| Catalytic Distance | Shorter | Longer |

| Reaction Energy Barrier | Lower | Higher |

This table is illustrative and based on findings from a study on a lipase with a preference for aromatic amines, demonstrating the types of insights gained from QM/MM calculations.

Quantum Chemical Calculations in Reaction Pathway Analysis

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are essential for mapping the entire energy landscape of a chemical reaction. This allows for the comprehensive analysis of reaction pathways, including the identification of all possible intermediates and transition states.

The application of quantum chemistry to enzymatic reactions often employs a "cluster approach," where the active site of the enzyme is modeled as a smaller, computationally manageable system. This method has been successfully used to investigate the mechanisms of various enzymes and to rationalize their enantioselectivity. By calculating the energies of different potential pathways, researchers can determine the most likely route for a given transformation.

In the context of synthesizing compounds like this compound, quantum chemical calculations can be used to:

Predict Reactivity: By comparing the activation energies for different potential reactions, one can predict which pathway is kinetically favored.

Understand Catalyst-Substrate Interactions: Calculations can reveal the nature of the electronic interactions between the substrate and the catalytic residues of an enzyme, explaining the observed specificity.

Design Novel Catalysts: By understanding the factors that control reactivity and selectivity, new catalysts can be designed in silico before being synthesized and tested in the laboratory.

While specific quantum chemical studies on the reaction pathways involving this compound are not yet widely available, the established methodologies in computational chemistry provide a robust toolkit for future investigations into its synthesis and enzymatic transformations.

Applications in Advanced Organic Synthesis and Biological Research

Role as Chiral Building Blocks in Complex Organic Molecule Construction

Chiral building blocks are fundamental components in modern organic synthesis, particularly for natural products and pharmaceuticals, where specific stereoisomers are often responsible for desired biological activity. (R)-Methyl 4-aminopentanoate serves as a valuable chiral building block due to the defined stereocenter at the C4 position. The "R" configuration is crucial as biological systems, such as receptors and enzymes, are inherently chiral and interact selectively with only one enantiomer of a drug or signaling molecule.

The utility of this compound lies in its ability to introduce a specific stereochemical arrangement into a larger molecule. Synthetic chemists utilize such building blocks to avoid the challenges of creating stereocenters from scratch, which can often lead to mixtures of stereoisomers that are difficult and costly to separate. frontiersin.org The use of pre-defined chiral molecules like this compound streamlines the synthesis of enantiomerically pure compounds. knu.ac.krresearchgate.net Chiral γ-amino acids, the class to which this compound's parent acid belongs, have garnered increasing attention for their application as building blocks in the pharmaceutical industry. frontiersin.org

Table 1: Characteristics of this compound as a Chiral Building Block

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Defined Stereocenter | Possesses a single, fixed stereocenter at the C4 position in the (R) configuration. | Enables the direct incorporation of chirality, ensuring the stereochemical integrity of the final product. |

| Bifunctional Nature | Contains both a primary amine (-NH2) and a methyl ester (-COOCH3) group. | Allows for sequential or orthogonal chemical reactions at two different points in the molecule. |

| γ-Amino Acid Structure | The amine group is located on the gamma-carbon relative to the carbonyl group. | Provides a specific spacing and conformational flexibility that is useful in designing molecules that mimic natural structures. frontiersin.org |

Precursors in Peptide and Peptidomimetic Chemistry Research

While alpha-amino acids are the constituents of natural peptides, non-natural amino acids like this compound are key precursors in the field of peptidomimetics. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations, such as poor stability against enzymatic degradation (proteolysis) and low bioavailability. nih.govrsc.org

Incorporating a γ-amino acid scaffold, such as that from (R)-4-aminopentanoic acid, into a peptide sequence alters the backbone structure. frontiersin.org This modification can make the resulting molecule resistant to proteases, thereby extending its duration of action in a biological system. nih.gov Furthermore, the different spacing between the amine and carboxyl groups compared to an alpha-amino acid can induce unique folding patterns (turns, helices) and present side chains in novel spatial arrangements, potentially leading to enhanced receptor binding, improved selectivity, or novel biological activities. frontiersin.orgrsc.org Research has shown that peptides containing γ-amino acids can exhibit significant biological activity. frontiersin.org The systematic modification of peptide backbones is a cornerstone of modern drug discovery, aiming to produce therapeutics with improved pharmacological profiles. nih.gov

Table 2: Comparison of Natural Peptides and Peptidomimetics Derived from γ-Amino Acids

| Property | Natural Peptides (α-Amino Acids) | Peptidomimetics (incorporating γ-Amino Acids) |

|---|---|---|

| Backbone Structure | Repeating N-Cα-C backbone. | Altered backbone with additional methylene (B1212753) units (N-Cγ-Cβ-Cα-C). |

| Proteolytic Stability | Generally susceptible to degradation by proteases. | Often resistant to proteolysis, leading to a longer half-life. nih.gov |

| Conformation | Adopts well-known secondary structures (α-helices, β-sheets). | Can form novel secondary structures, influencing target interaction. rsc.org |

| Bioavailability | Often low due to degradation and poor absorption. | Can be designed for improved bioavailability. nih.gov |

Intermediates for Specialty Chemicals and Research Reagents

This compound and its parent acid are considered high-value-added intermediates in the chemical industry. frontiersin.org Their value stems from the chirality and bifunctionality that make them suitable for synthesizing complex, high-value downstream products. The efficient synthesis of (R)-4-aminopentanoic acid is an active area of research, with enzymatic methods being developed to produce it with high optical purity (>99% enantiomeric excess) from sustainable starting materials like levulinic acid. frontiersin.org

The hydrochloride salt of this compound is commercially available as a research reagent, intended strictly for laboratory use in chemical synthesis and discovery programs. biosynth.com Its availability allows researchers to bypass the often-complex steps of synthesizing and resolving the chiral amine, accelerating the pace of research and development for new molecules. researchgate.net

Explorations in Biologically Relevant Molecule Synthesis, including Neurotransmitter Analogs

A significant application of (R)-4-aminopentanoic acid, the precursor to the methyl ester, is as an intermediate in the synthesis of molecules with potential therapeutic effects on the central nervous system. frontiersin.org

Notably, it is a key building block for analogs of Gly-Pro-Glu-OH (GPE), a neuroprotective tripeptide. These analogs are being investigated as a new class of pharmaceutical agents for treating neurodegenerative diseases and central nervous system injuries, including conditions like Alzheimer's, Parkinson's, and Huntington's diseases. frontiersin.org

Furthermore, the (R)-4-aminopentanoic acid moiety is used to synthesize agonists for the muscarinic M4 receptor. frontiersin.org Muscarinic receptors are involved in a wide range of physiological functions, and M4 receptor agonists are a current area of interest for the development of novel treatments for neuropsychiatric disorders. The specific stereochemistry of the (R)-enantiomer is critical for the intended biological activity in these advanced applications. frontiersin.org

Future Directions and Emerging Research Avenues

Novel Biocatalyst Discovery and Engineering for Enhanced Efficiency and Selectivity

The asymmetric synthesis of chiral amines, including the parent amine of (R)-Methyl 4-aminopentanoate, is increasingly reliant on biocatalysts such as transaminases (TAs) and amine dehydrogenases (AmDHs). These enzymes offer high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry. nih.govnih.gov However, wild-type enzymes often exhibit limitations such as low stability, narrow substrate scope, and insufficient catalytic activity for industrial applications. nih.govfrontiersin.org Consequently, significant research efforts are directed towards discovering new biocatalysts and engineering existing ones.

Protein engineering, through directed evolution and rational design, has become a powerful tool to tailor enzyme properties. nih.govfrontiersin.org Directed evolution mimics natural selection in the laboratory to generate enzyme variants with desired traits. For instance, an (R)-selective TA from Arthrobacter sp. was engineered through 11 rounds of evolution to produce sitagliptin, a complex pharmaceutical amine. The final variant contained 27 mutations and exhibited robust performance under harsh process conditions, including high substrate concentration (200 g/L) and the presence of 50% DMSO. frontiersin.org Similarly, rational design, which relies on structural and mechanistic information, has been used to expand the substrate scope of ω-transaminases, allowing them to accept substrates with bulkier side chains than their natural counterparts. nih.gov

Amine dehydrogenases are also a key focus. Engineered AmDHs, often derived from amino acid dehydrogenases (AADHs), can synthesize chiral amines from ketones using inexpensive ammonia (B1221849) as the amine donor, producing only water as a byproduct. researchgate.netfrontiersin.org Engineering efforts have successfully altered the substrate specificity of AADHs, which naturally act on α-keto acids, to accept non-carboxylated ketones, thereby creating novel AmDHs for chiral amine synthesis. nih.govresearchgate.netnih.gov

Table 1: Examples of Engineered Biocatalysts for Chiral Amine Synthesis

| Enzyme Type | Original Source | Engineering Strategy | Target Improvement | Reference |

|---|---|---|---|---|

| (R)-selective Transaminase | Arthrobacter sp. | Directed Evolution (11 rounds) | Activity, stability, substrate tolerance | frontiersin.org |

| ω-Transaminase | Ochrobactrum anthropi | Rational Design | Expanded substrate scope for bulky ketones | nih.gov |

| Amine Dehydrogenase | Leucine Dehydrogenase (Bacillus stearothermophilus) | Rational Design (mutating carboxylate pocket) | Changed substrate specificity from keto acids to ketones | nih.gov |

Integration of Chemo-Enzymatic Cascades for Scalable and Sustainable Production

Enzymatic and chemo-enzymatic cascades streamline multi-step syntheses into one-pot processes, enhancing efficiency and sustainability by reducing downstream processing and waste generation. bohrium.comresearchgate.net These cascades can overcome unfavorable thermodynamic equilibria and minimize issues related to catalyst compatibility. bohrium.com

For the production of chiral amines and amino acids, various cascade strategies have been developed. A common approach involves coupling an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH) to synthesize chiral amines directly from alcohols. rsc.org In one study, co-immobilizing ADH and AmDH on silica nanoparticles resulted in a 1.85-fold higher yield of (R)-2-aminohexane compared to the free enzymes, demonstrating the benefit of enzyme proximity in cascade systems. rsc.org

Chemo-enzymatic cascades merge the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts. For example, a one-pot cascade combining enzymatic transamination with chemical hydrogenation has been used to synthesize branched cyclic amino acids. nih.gov An amino acid aminotransferase first converts a diketoacid into an imino acid, which is then hydrogenated in the same pot using a PtO₂ catalyst to yield the final product with high diastereoselectivity. nih.gov Such integrated processes are crucial for developing scalable and economically feasible routes to complex molecules like functionalized aminopentanoates. nih.govfrontiersin.org

Advanced Reaction Engineering for Green Synthesis of Chiral Aminopentanoates

The principles of green chemistry are central to the modern synthesis of chiral amines, aiming to reduce waste, avoid hazardous reagents like heavy metals, and improve energy efficiency. nih.govacs.org Biocatalysis is inherently a green technology, utilizing biodegradable catalysts in aqueous media under mild conditions. diva-portal.orgnih.gov Advanced reaction engineering further enhances the sustainability of these processes.

A key development is the implementation of continuous flow synthesis. rsc.orgnih.gov Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better process control, higher productivity, and easier scalability. nih.govnih.gov For biocatalytic reactions, enzymes can be immobilized on solid supports and packed into a column, allowing the substrate solution to flow through continuously. This setup facilitates catalyst reuse, simplifies product purification, and can help overcome thermodynamic limitations by enabling efficient product removal. rsc.org The synthesis of chiral intermediates for pharmaceuticals like baclofen and phenibut has been successfully demonstrated using continuous flow organocatalysis. nih.gov This technology is directly applicable to the biocatalytic production of this compound, promising a more efficient and sustainable industrial process.

Expanding the Substrate Scope for Diverse Aminopentanoate Derivatives

The ability to produce a wide range of aminopentanoate derivatives is crucial for drug discovery and materials science. Expanding the substrate scope of existing biocatalysts is a primary strategy to achieve this diversity. frontiersin.orgnih.gov High substrate specificity, while beneficial for selectivity, can be a bottleneck that limits the universal application of an enzyme. nih.govnih.gov

Protein engineering is the main tool used to broaden the substrate range of enzymes like transaminases and amine dehydrogenases. frontiersin.orgnih.gov By modifying amino acid residues in the enzyme's active site, researchers can alter the size and shape of the substrate-binding pocket to accommodate novel, non-natural substrates. frontiersin.orgresearchgate.net For example, mutations in the active site of a native amine dehydrogenase from Cystobacter fuscus (CfusAmDH) led to variants capable of converting a range of n-alkylaldehydes and ketones that were not accepted by the wild-type enzyme, all while maintaining excellent enantioselectivity (>99% ee). researchgate.net

This approach allows for the synthesis of a library of aminopentanoate derivatives from various keto-ester precursors. By engineering enzymes to accept different side chains, substituents, and functional groups on the pentanoate backbone, a diverse array of chiral building blocks can be generated for various applications.

Table 2: Substrate Scope Expansion of CfusAmDH Mutant

| Substrate | Wild-Type CfusAmDH Conversion (%) | Mutant CfusAmDH-W145A Conversion (%) | Product Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Hexanal | Not Accepted | 99.5 | >99 (S) | researchgate.net |

| Nonanal | Not Accepted | 44.6 | >99 (S) | researchgate.net |

| Hexan-2-one | Not Accepted | 53.7 | >99 (S) | researchgate.net |

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying (R)-Methyl 4-aminopentanoate?

Methodological Answer:

Synthesis typically involves esterification of 4-aminopentanoic acid with methanol under acidic catalysis or enzymatic resolution to achieve the (R)-enantiomer. Key steps include:

- Literature Review : Use SciFinder or Reaxys to identify existing protocols for analogous esters. Cross-reference patents and journals for enantioselective methods .

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to enhance yield and enantiomeric excess (ee). For chiral purity, employ chiral catalysts like lipases or transition-metal complexes.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic Question: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Physical Properties : Determine melting point (if solid) or boiling point (liquid) using calibrated instrumentation. Compare with literature values for related esters (e.g., methyl 4-oxopentanoate, boiling point data in ) .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Assessment : Review Safety Data Sheets (SDS) of structurally similar compounds (e.g., methyl 4-oxopentanoate: H227, H302 in ). Assume similar flammability and toxicity risks.

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential amine volatility .

Advanced Question: How can researchers resolve contradictions in chiral purity data during stereochemical analysis?

Methodological Answer:

- Cross-Validation : Compare results from multiple techniques (e.g., chiral HPLC, optical rotation, and -NMR with chiral shift reagents).

- Error Analysis : Quantify uncertainties in HPLC peak integration or optical rotation measurements. Use statistical tools (e.g., standard deviation across triplicate runs) .

- Case Study : If literature reports conflicting ee values (e.g., 95% vs. 85%), re-examine reaction conditions (e.g., catalyst loading, solvent) and purity of starting materials .

Advanced Question: How should bioactivity assays for this compound be designed to ensure reliability?

Methodological Answer:

- Experimental Design :

- Positive/Negative Controls : Include known enzyme inhibitors or agonists relevant to the target (e.g., aminotransferases or GPCRs).

- Dose-Response Curves : Test ≥5 concentrations in triplicate to calculate IC/EC. Use nonlinear regression models (e.g., GraphPad Prism).

- Data Validation : Apply ANOVA or t-tests to assess significance. Report confidence intervals and p-values .

Advanced Question: How can researchers address discrepancies in spectral data during compound identification?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products).

- Solvent Artifacts : Verify solvent purity (e.g., deuterated solvent peaks in NMR).

- Database Cross-Check : Compare spectra with NIST WebBook or PubChem entries for analogous compounds (e.g., methyl 4-aminopentanoate derivatives in ) .

Advanced Question: What strategies ensure reproducibility in studies involving this compound?

Methodological Answer:

- Data Transparency : Share raw spectral data, chromatograms, and experimental protocols via repositories like Zenodo or Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Methodological Rigor : Pre-register study designs (e.g., on Open Science Framework) and document all deviations from protocols. Use standardized reporting guidelines (e.g., ARRIVE for biological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.